molecular formula C10H16O2 B1202389 (+)-cis-Chrysanthemic acid CAS No. 2935-23-1

(+)-cis-Chrysanthemic acid

Cat. No.: B1202389
CAS No.: 2935-23-1
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-YUMQZZPRSA-N
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Description

(+)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (-)-cis-chrysanthemic acid.

Scientific Research Applications

  • Novel synthesis approaches for (+)-cis-Chrysanthemic acid have been explored, such as the synthesis involving α,α′-dibromination of cyclohexane derivatives. However, achieving enantioselective synthesis remains a challenge (Krief, Dumont, & Kremer, 2009).

  • Methods for determining the enantiomeric purity of synthetic pyrethroids, including those containing Chrysanthemic acid, have been developed. This is important for analyzing insecticidal chrysanthemates (Rickett, 1973).

  • The application of cis-Chrysanthemic acid in the enantioselective synthesis of compounds like deltamethrinic acid, which is used in potent insecticides, has been demonstrated (Krief, Jeanmart, & Kremer, 2008).

  • Studies have also focused on the lactonization reactions of Chrysanthemic acids and the formation of various derivatives, which can aid in the development of insecticidal compounds (Crombie, Harper, & Thompson, 1951).

  • Enantiospecific synthesis routes have been explored, such as using D-pantolactone as a starting point for synthesizing (+)-(1R,3S)-cis-Chrysanthemic acid (Kashinath, Datrange, Murthy, Bhuniya, & Reddy, 2011).

  • There's been interest in understanding the metabolism of chrysanthemate insecticides like bioallethrin in humans, indicating the relevance of Chrysanthemic acid in the study of human exposure to insecticides (Leng, Kühn, Wieseler, & Idel, 1999).

  • Techniques like supercritical fluid extraction have been utilized for the production of enantiomers of Chrysanthemic acid, showcasing its importance in chiral separation processes (Simándi, Keszei, Fogassy, & Sawinsky, 1997).

Properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26771-11-9, 2935-23-1, 15259-78-6
Record name (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Record name Chrysanthemic acid dl-cis-form
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Record name (+)-cis-Chrysanthemumic acid
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel-
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Record name (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name cis-Chrysanthemum monoCarboxylic acid
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Record name CHRYSANTHEMIC ACID, CIS-(+)-
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Record name CHRYSANTHEMIC ACID, CIS-(±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of (+)-cis-chrysanthemic acid?

A1: this compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.

Q2: How is this compound synthesized?

A2: Several synthetic routes have been explored for this compound:

  • Resolution of racemic mixtures: (±)-cis-Chrysanthemic acid can be resolved into its enantiomers, including this compound, using chiral resolving agents like quinine [, ].
  • Total synthesis: Researchers have developed stereospecific total synthesis routes, for example, using alicyclic Claisen rearrangement or starting from readily available compounds like (–)-d-pantolactone [, ].
  • Starting from β,γ-unsaturated cyclohexanol: This method utilizes 2,2,5,5-tetramethylcyclohexane-1,3-dione as a precursor and involves several intermediates [].

Q3: What are the key spectroscopic data points for identifying this compound?

A3: While the provided abstracts don't offer specific spectroscopic data, 13C NMR spectroscopy can distinguish between the cis and trans isomers of chrysanthemic acid. Notably, three-bond 13C-1H coupling constants [3J(C,H)] are helpful for determining the stereochemistry of chrysanthemic acid derivatives [].

Q4: How does this compound lactonize?

A4: In boiling dilute sulfuric acid, this compound undergoes lactonization to form the crystalline (+)-cis-dihydrochrysanthemo-δ-lactone. This reaction is reversible, demonstrating lacto-enoic tautomerism [].

Q5: What happens when this compound is treated with thionyl chloride and pyridine?

A5: Treatment of a cyclopropanediol derived from this compound with thionyl chloride and pyridine yields an unusual eight-membered cyclic sulfite: 6,6,9,9-tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide [].

Q6: What is the difference between cis- and trans-chrysanthemic acid?

A6: Cis- and trans-chrysanthemic acid are geometric isomers, differing in the spatial arrangement of substituents around the cyclopropane ring. The cis isomer has the carboxyl group and the isobutenyl group on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides.

Q7: Why is the stereochemistry of chrysanthemic acid important for its insecticidal activity?

A7: The stereochemistry of chrysanthemic acid significantly influences the insecticidal activity of its esters. For example, esters derived from (+)-trans-chrysanthemic acid are generally more toxic to insects than those derived from the (+)-cis isomer [].

Q8: How do pyrethroids, synthesized from this compound, impact insects?

A8: While this specific detail is not elaborated upon in the provided abstracts, pyrethroids are known to target the nervous system of insects, disrupting nerve function and ultimately leading to paralysis and death.

Q9: Do pyrethroids affect mites differently than insects?

A10: Yes, some pyrethroids exhibit phagodeterrent effects on mites, causing feeding avoidance. This has been observed in the bulb mite Rhizoglyphus robini, where various pyrethroids and their degradation products induced deterrent responses [].

Q10: What is the environmental fate of pyrethroids derived from this compound?

A11: While specific degradation pathways are not discussed in the abstracts, it is known that pyrethroids can undergo degradation in the environment through processes like photolysis (breakdown by light) and hydrolysis []. Understanding their environmental persistence and potential effects on non-target organisms is crucial.

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